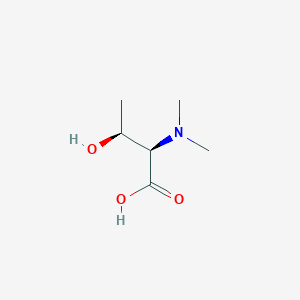

(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid, also known as DMHB, is a chiral compound that has attracted significant attention in the scientific community due to its potential as a versatile building block for the synthesis of various biologically active compounds. DMHB is a β-hydroxy-α-amino acid that contains both a hydroxyl group and an amino group, making it an important intermediate in the synthesis of peptides, amino acids, and other bioactive molecules.

Applications De Recherche Scientifique

Renin Inhibitory Activity : A study describes the synthesis of a compound useful as an intermediate for preparing renin inhibitory peptides, highlighting its potential role in the development of renin inhibitors (Thaisrivongs et al., 1987).

Complex Formation with β-Cyclodextrin : Research indicates that dimeric (R)-3-hydroxybutanoic acid forms an inclusion complex with β-cyclodextrin in aqueous solution, which could have implications in molecular encapsulation and drug delivery systems (Li et al., 1998).

Alkylation of 3-Aminobutanoic Acid : A study discusses the diastereoselective alkylation of 3-aminobutanoic acid, demonstrating its potential utility in synthetic organic chemistry (Estermann & Seebach, 1988).

Synthesis of Labeled Oligo[(R)-3-Hydroxybutanoic Acids] : Research presents the synthesis of oligo[(R)-3-hydroxybutanoic acids] with various labels, which could be significant for biochemical investigations (Fritz & Seebach, 1998).

Vibrational Spectra of Zwitterionic 3-Aminobutanoic Acid : A study explores the vibrational spectra of zwitterionic 3-aminobutanoic acid, providing insights that are essential for understanding the structural properties of unnatural amino acids (Yalagi, 2022).

Iron(III)-, Gallium(III)-, or Zirconium(IV)-Assisted Ring Closure : Research investigates the role of metal ions in forming complexes with hydroxamic acid ligands, which has potential applications in medicine and environmental science (Brown & Codd, 2020).

Synthesis of Vicinal Bishydroxylamine : A study on the synthesis of bishydroxylamine from specific reactants, indicating its potential applications in synthetic chemistry (Ovcharenko et al., 1999).

Synthesis of Adda, a Cyanobacterial Hepatotoxin Amino Acid : This research outlines the synthetic route for Adda, an important component of cyanobacterial hepatotoxins, demonstrating its relevance in toxin research (Namikoshi et al., 1989).

Biocatalytic Synthesis of 2-Amino-4-hydroxybutanoic Acid : The study describes a biocatalytic approach for synthesizing (S)- and (R)-2-amino-4-hydroxybutanoic acid, highlighting its importance in the field of biochemistry (Hernández et al., 2017).

Protonation Equilibria of DL-3-amino-2-hydroxypropanoic acid : This research provides insights into the protonation constants of DL-3-amino-2-hydroxypropanoic acid, which is crucial for understanding its chemical behavior (Braibanti et al., 1976).

Propriétés

IUPAC Name |

(2R,3S)-2-(dimethylamino)-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVVRPHZRYVSCF-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2917567.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2917568.png)

![2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2917570.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2917574.png)

![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B2917576.png)

![2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917579.png)

![N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2917581.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2917582.png)

![4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine](/img/structure/B2917583.png)